2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride
Description
2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride is a halogen-substituted phenoxyethylamine derivative characterized by a chloro group at the 3-position and a fluoro group at the 4-position on the phenoxy ring. Halogenated phenoxyethylamines are frequently utilized as intermediates in pharmaceutical and agrochemical synthesis due to their electron-withdrawing substituents, which modulate reactivity and lipophilicity .
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO.ClH/c9-7-5-6(12-4-3-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYLEIPMEMWTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride typically involves the reaction of 3-chloro-4-fluorophenol with ethylene oxide to form 2-(3-chloro-4-fluorophenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(3-chloro-4-fluorophenoxy)ethylamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the aromatic ring.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, and reduced to form secondary or tertiary amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and protein interactions.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-(3-chloro-4-fluorophenoxy)ethylamine hydrochloride with key analogs based on substituent effects, stability, and applications:
*Stability inferred from halogenated analogs in and .
Key Findings:
Substituent Effects on Reactivity and Solubility: Halogen substituents (Cl, F) enhance lipophilicity compared to hydroxyl or methoxy groups, favoring membrane permeability in bioactive compounds . The nitro group in 2-(2-methoxy-4-nitro-phenoxy)ethylamine hydrochloride increases electrophilic reactivity, whereas chloro/fluoro substituents provide milder electron withdrawal .
Stability and Safety: Halogenated compounds (e.g., 2-(3-chloro-4-fluorophenoxy)ethylamine) are likely stable under standard storage conditions, akin to dopamine hydrochloride and tert-butoxy derivatives .
Applications: Dopamine hydrochloride is well-established in medical use, while halogenated phenoxyethylamines are primarily intermediates in industrial synthesis . The tert-butoxy derivative’s steric bulk may limit reactivity, making it suitable for controlled synthetic steps .
Biological Activity
Overview
2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride is an organic compound characterized by its unique molecular structure, which includes a chloro and fluorine substituent on a phenoxy group. Its molecular formula is , with a molecular weight of 226.08 g/mol. This compound is primarily encountered in its hydrochloride salt form, enhancing its solubility in aqueous solutions, which is advantageous for various biological applications.
The presence of both amine and ether functionalities in 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride allows it to participate in multiple chemical reactions, including:
- Nucleophilic substitutions
- Electrophilic aromatic substitutions
- Hydrolysis reactions
These reactions can lead to the formation of various derivatives, making this compound a versatile building block in medicinal chemistry.
The biological activity of 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may modulate neurotransmitter systems or influence cellular signaling pathways, potentially leading to therapeutic effects in conditions such as anxiety or depression .
Anticancer Activity
Research has indicated that compounds similar to 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride exhibit significant anticancer properties. For instance, studies on structurally related phenoxyethylamines have shown that they can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The presence of electron-withdrawing groups like chloro and fluoro enhances these effects, making them promising candidates for further development as anticancer agents .
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that derivatives of phenoxyethylamines showed IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines, indicating potent anticancer activity .
- Another investigation into the structure-activity relationship (SAR) revealed that the introduction of halogen substituents significantly improved cytotoxicity against MCF-7 breast cancer cells .
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Chloro-2-fluorophenyl)ethanamine | Contains chloro and fluorine substituents | Different substitution pattern affects reactivity |
| 2-(3-Chloro-4-propoxyphenyl)ethylamine | Similar ether linkage but with a propoxy group | Propoxy group may alter solubility and biological activity |
| 2-(3-Chloro-4-fluorophenyl)ethanamine | Lacks the ether functionality | Potentially different biological interactions due to absence of ether |
The unique combination of chlorinated and fluorinated substituents along with the ether linkage in 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride may provide distinct properties compared to its analogs, influencing its solubility, stability, and biological interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
